Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound characterized by its bromo and fluoro-substituted phenyl group attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the bromination and fluorination of the phenyl ring, followed by the formation of the tetrahydropyrimidine ring. Common reagents used in these reactions include bromine (Br2) and fluorine (F2) for halogenation, and various amines and carbonyl compounds for ring formation.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalytic processes to ensure high yield and purity. The reactions are typically carried out in specialized reactors under specific temperature and pressure conditions to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl ring to more oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the bromo or fluoro groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized phenyl derivatives, reduced amines, and substituted phenyl compounds.
Scientific Research Applications
Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The bromo and fluoro groups on the phenyl ring can interact with biological targets, leading to various biological responses. The tetrahydropyrimidine ring may also play a role in binding to enzymes or receptors, influencing the compound's overall activity.
Comparison with Similar Compounds
Ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of halogenated phenyl and tetrahydropyrimidine groups. Similar compounds include:
Ethyl 2-(4-bromo-3-fluorophenyl)acetate: Similar structure but lacks the tetrahydropyrimidine ring.
Benzamide, N-(4-fluorophenyl)-3-bromo-: Contains a similar phenyl group but with different functional groups.
Properties
IUPAC Name |
ethyl 4-(3-bromo-4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O3/c1-3-21-13(19)11-7(2)17-14(20)18-12(11)8-4-5-10(16)9(15)6-8/h4-6,12H,3H2,1-2H3,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGRJJCZJSAAOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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